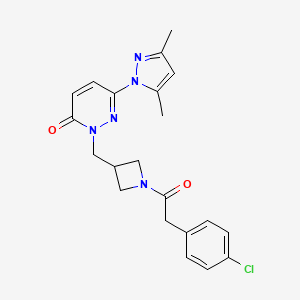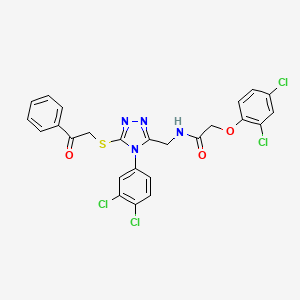![molecular formula C25H32N4O3 B2749073 5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868143-98-0](/img/structure/B2749073.png)
5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimido[4,5-b]quinoline, a heterocyclic compound . It has a diethylamino group attached to a phenyl ring, which is further attached to the pyrimido[4,5-b]quinoline core .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized via multi-step reactions involving the formation of the heterocyclic core followed by functionalization with various groups .Molecular Structure Analysis
The compound contains a pyrimido[4,5-b]quinoline core, which is a fused ring system containing a pyrimidine ring and a quinoline ring . The presence of the diethylamino group could potentially influence the electronic properties of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino group could enhance its solubility in polar solvents .Scientific Research Applications
Computational and Experimental Studies
A study by Jorge Trilleras et al. (2017) conducted computational and experimental analysis on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, showcasing the utility of such compounds in understanding regioselective formation and kinetic control in product formation. This research emphasizes the relevance of these compounds in molecular structure analysis and environmental-friendly synthetic methodologies, potentially extending to compounds like 5-(4-(Diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione Applied Sciences.
Metal-Organic Frameworks (MOFs) in Catalysis
Research by Hassan Sepehrmansouri et al. (2020) introduced novel ethylenediamine-based metal-organic frameworks (MOFs) incorporating phosphorous acid tags for synthesizing N-heterocyclic compounds, including pyrimido[4,5-b]quinolines. This indicates the potential for using such frameworks in catalyzing the synthesis of complex organic compounds, hinting at applications for similar quinoline derivatives Molecular Catalysis.
Kinase Inhibitory Activities
A 2014 study by Qidong Tang et al. designed quinoline derivatives bearing a pyrimidine-2,4,6-trione moiety, evaluating their c-Met kinase inhibitory activities. These compounds exhibited significant antiproliferative activities against various cancer cell lines, indicating the potential therapeutic applications of complex quinoline derivatives in cancer treatment Bioorganic & Medicinal Chemistry.
Antimicrobial Activity
A study by A.U. Patel (2009) on the synthesis and characterization of metal chelates of 5-(4-N,N-Diethylamino sulfonyl phenyl azo)-8-hydorxy quinoline showed antimicrobial activity, pointing towards the potential antimicrobial applications of similar quinoline derivatives Journal of Chemistry.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[4-(diethylamino)phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-7-29(8-2)16-11-9-15(10-12-16)19-20-17(13-25(3,4)14-18(20)30)26-22-21(19)23(31)28(6)24(32)27(22)5/h9-12,19,26H,7-8,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTUGAJFYGOPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide](/img/structure/B2748993.png)




![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/no-structure.png)
![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2749006.png)

